1-(4-Methoxyphenyl)cyclopentanamine 1-(4-Methoxyphenyl)cyclopentanamine
Brand Name: Vulcanchem
CAS No.: 75095-85-1
VCID: VC16469589
InChI: InChI=1S/C12H17NO/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12/h4-7H,2-3,8-9,13H2,1H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

1-(4-Methoxyphenyl)cyclopentanamine

CAS No.: 75095-85-1

Cat. No.: VC16469589

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)cyclopentanamine - 75095-85-1

Specification

CAS No. 75095-85-1
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 1-(4-methoxyphenyl)cyclopentan-1-amine
Standard InChI InChI=1S/C12H17NO/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12/h4-7H,2-3,8-9,13H2,1H3
Standard InChI Key AXOUBGWNQDCRAW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2(CCCC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-(4-methoxyphenyl)cyclopentanamine is C₁₂H₁₇NO, with a molar mass of 191.27 g/mol. Its hydrochloride derivative (C₁₂H₁₈ClNO) has a molar mass of 227.73 g/mol . The compound features a cyclopentane ring fused to a 4-methoxyphenyl group, with an amine substituent at the bridgehead position. The methoxy group (-OCH₃) at the para position of the phenyl ring contributes to its electronic and steric profile, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula (Base)C₁₂H₁₇NO
Molecular Weight (Base)191.27 g/mol
Molecular Formula (HCl Salt)C₁₂H₁₈ClNO
Molecular Weight (HCl Salt)227.73 g/mol
CAS Number (HCl Salt)1221723-81-4
AppearanceWhite crystalline solid
Melting Point (HCl Salt)178.2–180.0°C

Synthesis and Production

Industrial Synthesis Routes

The synthesis of 1-(4-methoxyphenyl)cyclopentanamine hydrochloride is detailed in patent WO2015159170A2, which describes a multi-step enantioselective process :

  • Condensation: 4-Methoxyacetophenone reacts with (1S,2R)-(+)-norephedrine in benzene using molecular sieve 4A to form an imine intermediate.

  • Reduction: The imine is hydrogenated using Adams' catalyst (platinum oxide) to yield a diastereomeric amine.

  • Oxidative Resolution: Sodium metaperiodate cleaves the norephedrine moiety, producing (S)-(-)-1-(4-methoxyphenyl)ethylamine with 57% optical purity.

  • Enzymatic Resolution: Lipase B catalyzes further purification, achieving 78% enantiomeric excess (e.e.).

Table 2: Critical Reaction Parameters

StepReagents/ConditionsOutcome
Condensation4A molecular sieve, benzene, ΔImine formation (Yield: 85–90%)
ReductionH₂, Adams' catalyst, 40–50°CDiastereomeric amine (Yield: 75%)
ResolutionNaIO₄, H₂O/MeOH57% e.e.
EnzymaticLipase B, pH 7.0, 30°C78% e.e.

Chirality and Optical Activity

The patent highlights the challenge of achieving high enantiomeric purity. Asymmetric hydroboration using (S)-quinap and catecholborane improved optical purity to 98% e.e., making this method preferable for pharmaceutical applications .

Applications and Research Findings

Pharmaceutical Intermediates

1-(4-Methoxyphenyl)cyclopentanamine serves as a precursor in the synthesis of neuromodulators and serotonin reuptake inhibitors. Its rigid bicyclic structure mimics natural alkaloids, enabling binding to central nervous system receptors .

Material Science

The compound’s aromatic and amine functionalities make it a candidate for polymer cross-linking agents. Research into its use in epoxy resins and conductive polymers is ongoing, though published data remain limited .

GHS CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationEnsure adequate ventilation

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